Engineered cpADH5 Chain Length Specificity: C6 Substrate Enables (R)-Selective Reduction vs. (S)-Selectivity with C8 Analog
In the asymmetric reduction of β-keto esters using engineered cpADH5 variants, methyl 3-oxohexanoate (C6) demonstrates distinct stereochemical outcomes compared to methyl 3-oxooctanoate (C8). The C6 substrate yields the (R)-enantiomer of methyl 3-hydroxyhexanoate with >99% enantiomeric excess (ee), whereas the C8 analog produces the opposite (S)-enantiomer [1]. This inversion of enantiopreference is a direct consequence of the enzyme's active site architecture and cannot be predicted solely from substrate structure [2].
| Evidence Dimension | Enantioselectivity of cpADH5-catalyzed reduction |
|---|---|
| Target Compound Data | Methyl 3-oxohexanoate (C6): >99% ee (R)-methyl 3-hydroxyhexanoate |
| Comparator Or Baseline | Methyl 3-oxooctanoate (C8): >99% ee (S)-methyl 3-hydroxyoctanoate |
| Quantified Difference | Inversion of absolute configuration (R vs. S) |
| Conditions | Engineered cpADH5 variant, pH 7.0, 30 °C, NADH cofactor regeneration system |
Why This Matters
Procurement of the incorrect chain length analog would yield the opposite enantiomer, rendering downstream chiral pharmaceutical intermediates unusable.
- [1] Ensari, Y., et al. (2017). Inversion of cpADH5 Enantiopreference and Altered Chain Length Specificity for Methyl 3-Hydroxyalkanoates. Chemistry, 23(51), 12636-12645. PMID: 28727189 View Source
- [2] Ensari, Y., et al. (2020). Engineered P450 BM3 and cpADH5 coupled cascade reaction for β-oxo fatty acid methyl ester production in whole cells. Enzyme and Microbial Technology, 138, 109555. PMID: 32527525 View Source
